3-Cinnamamidobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHSPJJPLZJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Cinnamamidobenzoic Acid
Conventional Synthetic Routes to 3-Cinnamamidobenzoic Acid
Traditional synthetic methods for this compound primarily rely on well-established amidation reactions and sequential, multi-step approaches.
The most direct and common method for synthesizing this compound is through the formation of an amide bond between 3-aminobenzoic acid and a cinnamoyl derivative. This reaction, a type of nucleophilic acyl substitution, typically involves the reaction of 3-aminobenzoic acid with an activated cinnamoyl species, such as cinnamoyl chloride.
The reaction is often carried out in the presence of a base, like pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. The general scheme for this synthesis is presented below:
Scheme 1: Synthesis via Acylation
3-Aminobenzoic acid reacts with cinnamoyl chloride in the presence of a base to yield this compound and a hydrochloride salt.
This method is widely utilized for preparing N-functionalized derivatives of aminobenzoic acids. researchgate.net Variations of this approach may use other activating agents for the cinnamic acid, such as forming a mixed anhydride, to facilitate the amidation. google.com The reaction conditions can be optimized by adjusting the solvent, temperature, and base to achieve high yields.
Table 1: Representative Conditions for Amidation Reaction
| Reactant A | Reactant B | Solvent | Base | Typical Conditions |
|---|---|---|---|---|
| 3-Aminobenzoic acid | Cinnamoyl chloride | Pyridine | Pyridine | Stirred solution, often at reduced temperatures initially, then brought to room temperature |
EDAC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), HOBt: Hydroxybenzotriazole
A plausible multi-step route could involve the synthesis of 3-aminobenzoic acid as a key intermediate, followed by the amidation step described previously. For instance, 3-aminobenzoic acid can be prepared from 3-nitrobenzaldehyde (B41214) through a process that involves both reduction of the nitro group and oxidation of the aldehyde group. mdpi.com
Example of a Multi-Step Sequence:
Preparation of 3-Aminobenzoic Acid: A precursor like 3-nitrobenzoic acid can be reduced to 3-aminobenzoic acid using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C).
Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive cinnamoyl chloride.
Final Amidation: The synthesized 3-aminobenzoic acid and cinnamoyl chloride are then reacted, as described in section 2.1.1, to yield the final product.
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on efficiency and environmental responsibility in chemical synthesis, advanced and green methodologies have been explored for the preparation of amides like this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ijprdjournal.comscispace.com For the synthesis of this compound, a direct amidation of 3-aminobenzoic acid and cinnamic acid can be performed under microwave irradiation.
This technique offers efficient and uniform heating of the reaction mixture, leading to faster reaction rates. ijprdjournal.com Solvent-free conditions or the use of high-boiling, microwave-absorbent solvents can be employed. Catalysts, such as ceric ammonium (B1175870) nitrate, can be used in minute quantities to facilitate the direct amide bond formation under microwave conditions, further enhancing the efficiency of the protocol. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to overnight | 5-30 minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to good | Good to excellent nih.gov |
| Heating Method | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) ijprdjournal.com |
| Side Reactions | More prevalent due to prolonged heating | Often minimized due to short reaction times |
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. nih.gov The synthesis of this compound can be approached using several green principles.
Atom Economy: Direct amidation reactions, especially those catalyzed and requiring no activating groups that are lost in the process, exhibit high atom economy.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or pyridine with more environmentally benign alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions is a key green strategy. nih.gov
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, a one-pot synthesis of 3-aminobenzoic acid, a key precursor, has been achieved using a carbonaceous bio-based material as a promoter in subcritical water, avoiding the need for metal catalysts or harsh solvents. mdpi.com
Energy Efficiency: As discussed, microwave-assisted synthesis is significantly more energy-efficient than conventional refluxing. ajrconline.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Derivatization Strategies of this compound
The structure of this compound offers several sites for further chemical modification, or derivatization. These transformations can be used to create a library of related compounds for various research applications. The primary site for derivatization is the carboxylic acid group.
The carboxylic acid moiety can be converted into a variety of other functional groups: thermofisher.com
Esters: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
Amides: Coupling with primary or secondary amines using carbodiimide (B86325) activating agents like EDAC can produce a wide range of secondary or tertiary amides. nih.gov This is a common strategy in medicinal chemistry to modify a molecule's properties.
Acyl Halides: Treatment with reagents such as thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used in subsequent reactions.
Furthermore, the alkene double bond in the cinnamoyl portion is susceptible to reactions such as:
Epoxidation: Oxidation with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), can form an epoxide. organic-chemistry.org
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
Hydrogenation: Reduction of the double bond to a single bond using catalytic hydrogenation.
These derivatization strategies allow for the systematic modification of the parent this compound structure, enabling the fine-tuning of its chemical and physical properties. researchgate.net
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional group that can undergo various chemical transformations, including esterification and amidation.
Esterification:
Esterification of carboxylic acids is a common and important reaction in organic synthesis. The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. This reaction is reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol. truman.educhemguide.co.uk The general reaction is as follows:
this compound + R-OH ⇌ 3-Cinnamamidobenzoate-R + H₂O
A study on the esterification of cinnamic acid, a related compound, with various alcohols using sulfuric acid as a catalyst has been reported. researchgate.netuns.ac.id The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. uns.ac.id
Amidation:
The carboxylic acid moiety can also be converted to an amide by reacting it with an amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). analis.com.mynih.gov The reaction of this compound with an amine (R-NH₂) in the presence of a coupling agent would yield the corresponding N-substituted-3-cinnamamidobenzamide.
The general amidation reaction is:
this compound + R-NH₂ + Coupling Agent → N-R-3-Cinnamamidobenzamide
Research on the amidation of cinnamic acid has shown that the use of EDC.HCl as a coupling reagent can provide high yields of the corresponding amide. analis.com.my The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. rsc.org
Substitutions on the Phenyl and Cinnamoyl Rings
The two aromatic rings in this compound, the phenyl ring of the benzoic acid moiety and the cinnamoyl ring, are susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu The substituents already present on these rings, the cinnamamido group and the carboxylic acid group, will direct the position of the incoming electrophile.
The cinnamamido group (-NH-CO-CH=CH-Ph) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. Conversely, the carboxylic acid group (-COOH) is a meta-directing and deactivating group. Therefore, electrophilic substitution on the benzoic acid ring is expected to occur at the positions meta to the carboxylic acid and ortho/para to the cinnamamido group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eglibretexts.orgmasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). wikipedia.orgminia.edu.eg
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.orglibretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org
The specific conditions and regioselectivity of these reactions on this compound would need to be determined experimentally.
Formation of Cyclized Products and Heterocyclic Systems
The structure of this compound provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. ekb.egresearchgate.netsemanticscholar.orgnih.gov These reactions can be promoted by acid or base catalysts and may involve the carboxylic acid group, the amide linkage, and the double bond of the cinnamoyl group.
One potential cyclization pathway is the intramolecular Friedel-Crafts acylation. Under strong acid conditions, the carboxylic acid could be activated to an acylium ion, which could then attack one of the aromatic rings to form a tricyclic system.
Another possibility is the cyclization involving the double bond of the cinnamoyl group. For instance, acid-catalyzed intramolecular cyclization could lead to the formation of quinoline (B57606) derivatives. beilstein-journals.org Furthermore, the amide nitrogen can participate in cyclization reactions. For example, reaction with a suitable reagent could lead to the formation of benzodiazepine (B76468) or other nitrogen-containing heterocycles.
The synthesis of various heterocyclic compounds from precursors with similar functionalities has been widely reported. ekb.egmdpi.comnih.govnih.gov For example, the cyclization of 2-acylbenzoic acids has been used to synthesize isobenzofuranone derivatives. nih.gov
Reaction Mechanisms and Kinetics in this compound Synthesis
The most common method for the synthesis of this compound is the acylation of 3-aminobenzoic acid with cinnamoyl chloride. researchgate.netdoaj.orgnih.gov This is a nucleophilic acyl substitution reaction.
The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.
Plausible Reaction Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-aminobenzoic acid attacks the carbonyl carbon of cinnamoyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Chloride: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.
Deprotonation: A base (which could be another molecule of 3-aminobenzoic acid or a solvent molecule) removes a proton from the nitrogen atom to give the final product, this compound.
The kinetics of similar acylation reactions have been studied. For instance, the kinetics of the reaction of p-toluenesulfonyl chloride with p-substituted benzoic acids in the presence of triethylamine (B128534) have been investigated. lookchem.com Such studies can provide insights into the reaction order, rate constants, and the effect of substituents on the reaction rate.
The synthesis of cinnamic acid itself can be achieved through various methods, such as the Claisen-Schmidt condensation. youtube.com
Data Tables
Table 1: Examples of Chemical Transformations of Carboxylic Acids
| Reaction | Reagents | Product | Reference(s) |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | truman.educhemguide.co.uklibretexts.org |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONHR') | analis.com.mysemanticscholar.orgresearchgate.net |
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E⁺) | Reagents | Product | Reference(s) |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Nitro-substituted arene | minia.edu.eglibretexts.orgmasterorganicchemistry.com |
| Halogenation | Halonium ion (Cl⁺, Br⁺) | X₂, Lewis Acid (e.g., FeX₃) | Halo-substituted arene | wikipedia.orgminia.edu.eg |
| Sulfonation | SO₃H⁺ | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Arene sulfonic acid | wikipedia.orglibretexts.org |
| Friedel-Crafts Alkylation | Carbocation (R⁺) | R-X, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted arene | wikipedia.org |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | R-CO-X, Lewis Acid (e.g., AlCl₃) | Acyl-substituted arene | msu.edu |
Structure Activity Relationship Sar Investigations and Rational Molecular Design of 3 Cinnamamidobenzoic Acid Derivatives
Systematic Elucidation of Structural Determinants for Biological Activity
The biological profile of 3-cinnamamidobenzoic acid derivatives is profoundly influenced by the nature and placement of various substituents, as well as the conformational and stereochemical properties of the molecule. A systematic investigation into these factors is crucial for identifying the key structural determinants of activity.
Influence of Substituent Position and Electronic Properties on Activity Profiles
The substitution pattern on both the cinnamoyl and the aminobenzoic acid rings plays a critical role in modulating the biological efficacy of this class of compounds. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target.
For instance, in studies of related benzanilide (B160483) and cinnamamide (B152044) series, the position of substituents (ortho, meta, or para) has been shown to be a key determinant of activity. In a series of benzanilide derivatives, the nature and position of substituents on the aniline (B41778) ring were found to be critical for their potassium channel opening activity. Similarly, for cinnamamide derivatives, the presence of specific groups on the phenyl ring of the cinnamoyl moiety has been linked to variations in their antidepressant-like effects.
While direct SAR studies on a broad range of this compound derivatives are limited in the public domain, we can extrapolate from closely related structures. For example, in a study of 3-benzamidobenzoic acid derivatives as Farnesoid X receptor (FXR) partial agonists, modifications on the benzoyl ring led to significant changes in activity. This suggests that for this compound, substituents on the cinnamoyl ring would likewise have a profound impact.
To illustrate the potential impact of substitution, a hypothetical data table is presented below, based on common observations in related compound series.
| Compound ID | Cinnamoyl Ring Substituent | Aminobenzoic Acid Ring Substituent | Relative Biological Activity |
| 3-CBA-01 | None | None | Baseline |
| 3-CBA-02 | 4-Methoxy (Electron-donating) | None | Increased |
| 3-CBA-03 | 4-Nitro (Electron-withdrawing) | None | Decreased |
| 3-CBA-04 | None | 5-Chloro (Electron-withdrawing) | Variable |
| 3-CBA-05 | 2-Hydroxy | None | Increased |
This table is illustrative and intended to demonstrate the principles of SAR based on findings from related chemical series. Actual data would be dependent on the specific biological target.
Conformation and Stereochemistry of the Cinnamoyl Moiety in Relation to Activity
The cinnamoyl group can exist in s-cis and s-trans conformations, referring to the arrangement of the carbonyl group and the double bond. Studies on cinnamanilides have shown that they can exist as equilibrium mixtures of these two forms. The relative stability of these conformers is influenced by electronic and steric factors, which in turn can affect the biological activity. The trans configuration of the double bond in the cinnamoyl group is generally considered to be the more stable and biologically relevant isomer for many classes of cinnamic acid derivatives.
The stereochemistry of any chiral centers introduced into the molecule would also be expected to have a significant impact on activity. While the parent this compound is achiral, derivatization could introduce chirality. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful tool for understanding the correlation between the physicochemical properties of a series of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Development of Predictive Models for Biological Efficacy (Excluding Human Outcomes)
While specific QSAR models for this compound derivatives are not extensively reported, studies on related structures like benzoylaminobenzoic acid derivatives have successfully employed this approach. For a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR models revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity, and the presence of a hydroxyl group. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur was found to decrease activity.
A hypothetical QSAR equation for a series of this compound derivatives might take the following form, based on common molecular descriptors:
log(1/IC₅₀) = alogP + bMR + cσ + dI + constant
Where:
log(1/IC₅₀) is the biological activity.
logP represents the hydrophobicity.
MR is the molar refractivity (a measure of steric bulk).
σ is the Hammett constant (representing electronic effects of substituents).
I is an indicator variable for the presence or absence of a specific feature (e.g., a hydrogen bond donor).
a, b, c, d are the coefficients determined by regression analysis.
The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological activity data.
Application of Machine Learning in SAR Analysis of Derivatives
Machine learning (ML) techniques are increasingly being applied to SAR analysis to build more complex and predictive models. Algorithms such as random forests, support vector machines, and neural networks can handle large and complex datasets and can often outperform traditional QSAR methods. These models can learn non-linear relationships between molecular descriptors and biological activity.
For the SAR analysis of this compound derivatives, machine learning could be employed to:
Classify compounds as active or inactive based on their structural features.
Predict the potency of new derivatives.
Identify the most important molecular descriptors that contribute to the biological activity.
The successful application of machine learning in drug discovery for other classes of compounds suggests its potential utility in elucidating the SAR of this compound derivatives, provided a sufficiently large and high-quality dataset is available.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide invaluable insights into the interactions between this compound derivatives and their biological targets at the atomic level. These methods can be used to rationalize observed SAR data and to guide the design of new compounds with improved properties.
Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, docking studies of cinnamic acid derivatives have been used to understand their binding modes to various enzymes.
In the context of this compound derivatives, molecular docking could be used to:
Identify the likely binding pocket in a target protein.
Explain why certain substituents enhance or diminish activity.
Predict the binding affinity of novel, designed compounds.
The results from molecular docking can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time.
A hypothetical summary of a molecular docking study for a series of this compound derivatives is presented below.
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| 3-CBA-01 | -7.5 | Arg120, Phe210, Tyr350 | Carboxylate with Arg120 |
| 3-CBA-02 | -8.2 | Arg120, Phe210, Tyr350, Met345 | Carboxylate with Arg120; Methoxy (B1213986) O with Tyr350 |
| 3-CBA-03 | -6.8 | Arg120, Phe210 | Carboxylate with Arg120 |
This table is for illustrative purposes and highlights the type of information that can be obtained from molecular modeling studies.
By integrating systematic SAR elucidation, QSAR modeling, and computational chemistry, a comprehensive understanding of the structural requirements for the biological activity of this compound derivatives can be achieved, paving the way for the development of novel and effective therapeutic agents.
Molecular Docking Simulations with Identified Biological Targets (Non-Human)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target. In the context of cinnamamide derivatives, molecular docking has been used to investigate their interactions with various non-human biological targets.
For instance, in the pursuit of novel antimicrobial agents, molecular docking simulations have been performed to evaluate the binding of cinnamamide derivatives to essential enzymes in fungi and bacteria. One study investigated the interaction of a series of synthetic cinnamides with potential targets in Candida albicans, including histone deacetylases caHOS2 and caRPD3. nih.gov The results from such studies can elucidate key structural features required for potent inhibitory activity.
Another area of investigation has been the potential of cinnamic acid derivatives as larvicidal agents against disease vectors like Aedes aegypti. mdpi.com In these studies, molecular docking is used to predict the binding of the compounds to a range of potential protein targets in the mosquito. mdpi.com The docking scores, which are a measure of the predicted binding affinity, help in identifying the most likely biological targets. mdpi.com
A study on the anticancer potential of cinnamamide derivatives utilized molecular docking to investigate their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance. ikm.org.myunhas.ac.id Although this is often studied in the context of human cancer, P-gp is also found in other organisms and serves as a relevant model for transporter proteins. The docking studies revealed that certain cinnamamide derivatives could bind to the active site of P-gp, with a specific compound, referred to as compound 10 in the study, exhibiting a favorable binding energy of -5.57 kcal/mol. ikm.org.myunhas.ac.id The key interactions for this compound were identified as a hydrogen bond with the Trp231 residue. ikm.org.myunhas.ac.id
The following table summarizes the results of a molecular docking study of various cinnamamide derivatives against P-glycoprotein.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Compound 4 | -5.00 | Not specified |
| Compound 6 | -5.00 | Not specified |
| Compound 7 | -5.00 | Not specified |
| Compound 10 | -5.57 | Trp231 (H-bond) |
| Compound 11 | -5.00 | Not specified |
| ZQU (Native Ligand) | -6.00 | Not specified |
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are employed to investigate the stability of ligand-target complexes predicted by molecular docking and to gain a more detailed understanding of the dynamic interactions between the ligand and the target protein.
Following the molecular docking of cinnamamide derivatives with P-glycoprotein, a molecular dynamics simulation was performed on the complex of compound 10 with the protein. ikm.org.my The stability of this complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. ikm.org.my A low and stable RMSD value suggests that the complex is stable. ikm.org.my The study found that both compound 10 and the standard ligand (ZQU) exhibited low RMSD values of around 2.5 Å, indicating stable binding. ikm.org.my
The root-mean-square fluctuation (RMSF) is another parameter analyzed in MD simulations, which provides information about the flexibility of different parts of the protein. ikm.org.my By comparing the RMSF of the protein alone with the protein-ligand complex, researchers can identify regions of the protein that become more or less flexible upon ligand binding. ikm.org.my
MD simulations also allow for the calculation of the binding free energy, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). ikm.org.my This provides a more accurate estimation of the binding affinity than docking scores alone. In the study of cinnamamide derivatives with P-glycoprotein, the binding energy of compound 10 was calculated using MM-PBSA and was found to be similar to that of the standard ligand, ZQU, further suggesting its potential as a P-glycoprotein inhibitor. ikm.org.my
The table below presents the binding energy results from the MM-PBSA calculation for compound 10 and the standard ligand ZQU with P-glycoprotein.
| Ligand | Binding Energy (kcal/mol) |
|---|---|
| Compound 10 | -30.00 |
| ZQU | -31.00 |
Prediction of Molecular Interactions and Binding Affinities
The prediction of molecular interactions and binding affinities is a central goal of computational drug design. This is achieved through a combination of molecular docking and molecular dynamics simulations, as well as other computational methods.
The molecular docking of cinnamamide derivatives with P-glycoprotein predicted that these compounds bind in the active site of the protein. ikm.org.my The binding affinity, estimated by the binding energy from docking calculations, showed that while the derivatives had a lower affinity than the native ligand, several compounds exhibited promising binding energies around -5 kcal/mol. ikm.org.my The key molecular interaction predicted for the most potent compound (compound 10) was a hydrogen bond with the amino acid residue Trp231. ikm.org.myunhas.ac.id
Molecular dynamics simulations further refine these predictions. The MM-PBSA method provides a more rigorous prediction of binding affinity. The similar binding energies calculated for compound 10 and the standard ligand ZQU suggest that this cinnamamide derivative has the potential to be a potent inhibitor of P-glycoprotein. ikm.org.my
In another study focusing on cinnamic acid derivatives for the control of the Aedes aegypti mosquito, MM-PBSA was also used to estimate the free energies of binding for the most active compound to its potential targets. mdpi.com This allowed for the identification of the most probable biological targets from a list of possibilities generated by a computational target fishing approach. mdpi.com The study postulated that the principal targets of the cinnamic acid derivatives were carbonic anhydrase, histone deacetylase 2, and two other proteins, based on the calculated binding affinities. mdpi.com
The following table provides a summary of the predicted binding affinities of a cinnamamide derivative (compound 10) and a standard ligand (ZQU) to P-glycoprotein, as determined by different computational methods.
| Compound | Method | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 10 | Molecular Docking | -5.57 |
| ZQU | Molecular Docking | -6.00 |
| Compound 10 | MM-PBSA | -30.00 |
| ZQU | MM-PBSA | -31.00 |
Biological Activities and Mechanistic Studies of 3 Cinnamamidobenzoic Acid in Vitro and in Vivo Non Human Models
Antimicrobial Activities (Excluding Clinical Human Trials)
No specific data is available for the antimicrobial activities of 3-Cinnamamidobenzoic acid.
While some synthetic cinnamides and cinnamates have been investigated for their antifungal properties, with mechanisms suggested to involve direct interaction with ergosterol (B1671047) in the fungal plasma membrane, no studies were found that specifically tested or reported on the antifungal efficacy or mechanism of action for this compound. nih.govmdpi.com
There is no available information specifically linking this compound to the inhibition of fungal ergosterol biosynthesis or direct membrane interaction.
No research data was found detailing the activity of this compound against specific fungal pathogens such as Candida albicans or Aspergillus species. Studies on other cinnamamide (B152044) derivatives have shown activity against these fungi, but results cannot be extrapolated to this compound. nih.gov
No studies were identified that specifically evaluated the antibacterial efficacy or mechanisms of action of this compound.
There is no available data on the ability of this compound to inhibit bacterial growth or biofilm formation. While the general class of cinnamic acid derivatives has been studied for anti-biofilm properties, specific findings for this compound are absent from the literature. mdpi.comnih.gov
No specific research findings are available regarding the activity of this compound against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species, or any Gram-negative bacteria. The broader cinnamamide family has been explored for potential as antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA), but these studies did not include this compound. nih.gov
Antibacterial Efficacy and Mechanisms of Action
Exploration of Synergistic Effects with Established Antimicrobial Agents
The growing challenge of antimicrobial resistance has spurred research into compounds that can enhance the efficacy of existing antibiotics. Cinnamic acid and its derivatives have been investigated for their potential synergistic effects when combined with conventional antimicrobial agents.
Studies have shown that phenylpropanoids, including cinnamic acid, p-coumaric acid, and ferulic acid, can act synergistically with antibiotics like amikacin (B45834), ampicillin, ciprofloxacin, erythromycin, and vancomycin (B549263) against both Gram-negative and Gram-positive bacteria. This synergistic action is believed to stem from the ability of these compounds to damage the bacterial membrane, thereby facilitating the entry of antibiotics into the cell. For instance, combinations of amikacin with ferulic, cinnamic, or p-coumaric acid have demonstrated enhanced activity against various bacterial strains. researchgate.net
Similarly, trans-cinnamaldehyde, a key component of cinnamon, has shown synergistic or partially synergistic effects with eight different conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of trans-cinnamaldehyde with amikacin, for example, reduced the minimum inhibitory concentration (MIC) of amikacin by 16-fold. nih.gov These findings suggest that the cinnamoyl moiety, a core component of this compound, may contribute to synergistic antimicrobial activity. The combination of such compounds with antibiotics could potentially reduce the required antibiotic dosage, thereby minimizing side effects and slowing the development of resistance. frontiersin.org
Table 1: Synergistic Effects of Cinnamic Acid Derivatives with Antibiotics
| Cinnamic Acid Derivative | Antibiotic | Bacterial Strain | Observed Effect |
|---|---|---|---|
| Cinnamic acid | Ampicillin | S. aureus | Synergistic |
| p-Coumaric acid | Ampicillin | S. aureus | Additive |
| Ferulic acid | Amikacin | E. coli | Synergistic |
| Trans-cinnamaldehyde | Amikacin | MRSA | Synergistic (16-fold reduction in MIC) |
| Trans-cinnamaldehyde | Oxacillin | MRSA | Synergistic (8-fold reduction in MIC) |
Data is illustrative and based on findings for related compounds.
Antiviral Activities (In Vitro Studies)
Cinnamic acid and its derivatives have demonstrated promising antiviral properties against a range of viruses in preclinical studies.
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. medscape.com Research has indicated that cinnamic acid can inhibit the replication of the Zika virus by targeting its RdRp activity. frontiersin.org This suggests that the cinnamic acid scaffold, present in this compound, has the potential to interfere with viral RNA synthesis. Direct-acting antivirals that target viral polymerases, such as the NS5B polymerase inhibitors used in Hepatitis C therapy, have proven to be highly effective. nih.govva.gov
Dengue Virus: While in-vitro studies on this compound are not available, in-silico molecular docking studies have been conducted on a library of 30 cinnamic amide derivatives against the Dengue virus type 2 (DENV-2) NS2B/NS3 protease, a key enzyme in the viral replication cycle. These computational analyses identified several derivatives with strong binding affinities to the protease's active site, suggesting their potential as anti-dengue agents. nih.gov
Hepatitis C Virus (HCV): A study screening 17 synthetic cinnamic acid derivatives identified compounds that effectively suppressed the replication of multiple HCV genotypes, including 1b, 2a, 3a, and 4a. nih.gov The mechanism of action for one of the lead compounds was linked to the induction of oxidative stress within the host cells, which in turn inhibited viral replication. nih.gov This highlights a potential host-oriented antiviral strategy for this class of compounds.
Zika Virus: As mentioned, cinnamic acid has been shown to possess anti-ZIKV properties that inhibit the post-entry stage of the viral replication cycle through the inhibition of RdRp activity. frontiersin.org
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis necessitates the discovery of new therapeutic agents. Cinnamic acid derivatives have been explored for their antimycobacterial potential. A study involving the synthesis of novel imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids revealed compounds with promising activity against Mycobacterium tuberculosis (MTB) H37Rv. medscape.com Although these hybrids are structurally more complex than this compound, this research indicates that the cinnamamide scaffold can be a valuable component in the design of new antitubercular agents. Another study on a new rifamycin (B1679328) derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV, also showed significant antimycobacterial activity against both susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov Furthermore, a screening of molecular libraries for antituberculosis activity identified a series of amides derived from 3-(acylamino)benzoic acids as having potential, a structural class to which this compound belongs. nih.gov
Table 2: Antitubercular Activity of Cinnamic Acid Derivatives
| Compound Type | Target Organism | Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine amide-cinnamamide hybrids | M. tuberculosis H37Rv | MICs as low as 4 μg/mL |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV | M. tuberculosis (RIF-susceptible) | MIC90 ≤ 0.25 µg/mL |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV | M. avium complex | MIC90 ≤ 0.125 µg/mL |
Data is based on findings for related cinnamamide and cinnamic acid-containing compounds.
Anticancer Activities (In Vitro Cell Line Studies)
Cinnamic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
HeLa (Cervical Cancer): Studies on various compounds have demonstrated cytotoxic effects on HeLa cells. For instance, a fraction of fenugreek seeds containing steroidal saponins (B1172615) and flavone (B191248) C-glycosides showed strong cytotoxic activity with an IC50 value of 3.91 ± 0.03 µg/mL. medicinescience.org An inhibitor of Heat Shock Protein 70 (HSP70), JG-98, also exhibited potent anticancer activity against HeLa cells with an IC50 value of 1.79 µM, inducing apoptosis through the upregulation of Bax and cleaved caspase 3 and PARP. ejmo.org While this data is not on this compound, it establishes the susceptibility of this cell line to apoptosis-inducing agents.
SKOV-3 (Ovarian Cancer): Similarly, the aforementioned fenugreek fraction demonstrated significant cytotoxicity against SKOV-3 cells with an IC50 of 3.97 ± 0.07 µg/mL, which was associated with increased caspase-3/7 activity. medicinescience.org The HSP70 inhibitor JG-98 also inhibited the growth of SKOV-3 cells with an IC50 of 2.96 µM. ejmo.org A recombinant arazyme showed a high cytotoxic effect against SKOV-3 cells, inducing apoptosis via the activation of caspase-3 and an increase in the BAX/BCL-2 ratio. pkusz.edu.cn
MCF-7 (Breast Cancer): A series of novel cinnamic acid metronidazole (B1676534) ester derivatives have been synthesized and evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line. Several of these compounds demonstrated good antiproliferative effects, with one derivative in particular showing potent inhibitory activity in tumor growth inhibition assays. mdpi.com Additionally, primaquine-cinnamic acid conjugates of the amide type were found to be selective towards the MCF-7 cell line, exhibiting activity at micromolar concentrations. A novel phenolic compound from Garcinia porrecta also showed cytotoxic effects against MCF-7 cells. ejmo.org
Table 3: Cytotoxic Activity of Various Compounds on Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value |
|---|---|---|
| Fenugreek seed fraction | HeLa | 3.91 ± 0.03 µg/mL |
| Fenugreek seed fraction | SKOV-3 | 3.97 ± 0.07 µg/mL |
| JG-98 (HSP70 Inhibitor) | HeLa | 1.79 µM |
| JG-98 (HSP70 Inhibitor) | SKOV-3 | 2.96 µM |
| Recombinant arazyme | MCF-7 | 30.40 µg/mL |
| Recombinant arazyme | SKOV-3 | 38.86 µg/mL |
This table presents data for various compounds to illustrate the cytotoxic potential against these cell lines, as direct data for this compound is not available.
Modulation of Cell Cycle Progression
Research into the cytotoxic effects of various cinnamic acid derivatives, including esters and amides, has indicated their potential to influence cell proliferation. Studies on a range of human carcinoma cell lines have shown that certain novel cinnamic acid derivatives can inhibit cell growth by inducing cell death. nih.govresearchgate.net Further analysis of cell cycle phase distribution suggests that these compounds may cause cell cycle arrest, a critical mechanism for controlling the proliferation of cancer cells. nih.govresearchgate.net While these findings are for the broader class of cinnamic acid amides, they point to a potential mechanism of action for this compound that warrants further specific investigation.
Inhibition of Specific Oncogenic Pathways or Enzymes
Cinnamic acid and its derivatives are recognized for their ability to interfere with cellular signaling networks that are crucial for cancer development. nih.gov One of the most important of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in regulating genes involved in inflammation, cell proliferation, and anti-apoptosis. e-century.us The activation of NF-κB is a multi-step process often initiated by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α). mdpi.comyoutube.com This leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate target genes. mdpi.comyoutube.com Studies on related benzoic acid derivatives have shown an ability to inhibit NF-κB expression. nih.gov Given that both the cinnamic acid and benzoic acid moieties are known to interact with this pathway, it is plausible that this compound may act as an inhibitor of this key oncogenic pathway. Cinnamic acid derivatives have also been investigated as inhibitors of various oncogenic protein kinases, which are essential for controlling cell signaling. nih.gov
Anti-inflammatory Activities
The anti-inflammatory properties of cinnamic acid derivatives are a significant area of research. These compounds are known to modulate the body's response to inflammation through various mechanisms, including the regulation of inflammatory molecules and enzymes.
Modulation of Pro-inflammatory Mediators and Cytokine Production
Inflammation is driven by a host of soluble factors, including pro-inflammatory cytokines. mdpi.com Key among these are TNF-α and interleukins such as IL-6 and IL-1β, which are produced primarily by activated macrophages and are involved in the upregulation of inflammatory reactions. e-century.usmdpi.com Research has demonstrated that certain cinnamic acid derivatives can significantly reduce the expression and production of these pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com For instance, some derivatives have been shown to lower the mRNA expression of TNF-α and IL-6. mdpi.com Similarly, related salicylic (B10762653) acid derivatives have been observed to decrease plasma concentrations of TNF-α and IL-1β in animal models of inflammation. nih.gov This suggests a potential role for this compound in mitigating inflammatory responses by controlling cytokine production.
Table 1: Observed Anti-inflammatory Activities of Related Cinnamic Acid Derivatives
| Biological Target | Observed Effect |
|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction in mRNA expression and production |
| NF-κB Pathway | Inhibition of activation and expression |
| Lipoxygenase (LOX) Enzyme | Direct inhibition of enzymatic activity |
This table summarizes findings for the broader class of cinnamic acid and benzoic acid derivatives, not specifically this compound.
Inhibition of Key Inflammatory Enzymes (e.g., Lipoxygenase)
The lipoxygenase (LOX) enzymes are critical players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. researchgate.net The inhibition of LOX is a key strategy for treating a variety of inflammatory diseases. researchgate.net A number of multi-target cinnamic acids have been synthesized and evaluated for their biological activities, with many showing interesting and potent inhibition of soybean lipoxygenase. nih.govbohrium.com One study identified a specific bromo-substituted cinnamic acid derivative as a highly potent LOX inhibitor with an IC50 value of 7.4 µM. nih.gov This highlights the potential of the cinnamic acid scaffold, as found in this compound, to serve as a basis for the design of effective lipoxygenase inhibitors.
Antioxidant Activities
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Cinnamic acid derivatives are known to possess antioxidant properties, enabling them to neutralize harmful free radicals. researchgate.net
Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)
The antioxidant capacity of a compound is frequently evaluated using in vitro chemical assays that measure its ability to scavenge stable free radicals. Two of the most common methods are the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
In the DPPH assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, a stable free radical that is deep violet in color. This donation neutralizes the radical and causes the solution to lose its color, an effect that can be measured spectrophotometrically. nih.gov The ABTS assay is based on a similar principle, where antioxidants scavenge the blue-green ABTS radical cation. nih.gov Studies on various novel cinnamic acid derivatives have demonstrated their ability to act as radical scavengers in both DPPH and ABTS assays, confirming the antioxidant potential of this class of compounds. nih.gov
Table 2: Common Assays for Evaluating Antioxidant Activity
| Assay | Principle |
|---|---|
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation, preventing its colorimetric detection. |
This table describes the general mechanisms of the assays used to test compounds like cinnamic acid derivatives for antioxidant activity.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological and pharmacological activities of This compound according to the requested outline.
Research studies detailing the in vitro and in vivo effects of this compound on lipid peroxidation, oxidative stress pathways, antidiabetic potential, neuroprotective properties, insecticidal applications, or its modulation of metabolic enzymes like phospholipase could not be located.
The available literature focuses on related compounds such as cinnamic acid and its derivatives (e.g., ferulic acid, caffeic acid), which have been studied for these properties. However, data specific to the this compound structure is not present in the accessible scientific domain. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline for this particular compound.
Advanced Analytical Methodologies for 3 Cinnamamidobenzoic Acid Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental in the study of 3-Cinnamamidobenzoic acid, providing the means to isolate the compound from reaction mixtures and accurately determine its purity. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be for preparative purification or for sensitive quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Photometric, Electrochemical)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. shimadzu.com Given the compound's aromatic nature and conjugated system, photometric detection, specifically UV-Vis spectroscopy, is highly effective. shimadzu.com The chromophores within the molecule, including the benzene (B151609) rings and the α,β-unsaturated amide system, allow for sensitive detection at wavelengths typically between 230 and 280 nm. sielc.comimpactfactor.org
For method development, reversed-phase HPLC is the most common approach. A C18 stationary phase is typically employed, offering effective separation based on the compound's hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks. ust.eduhelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while also separating it from more or less polar impurities. impactfactor.org
While photometric detection is standard, electrochemical detection could also be applied, particularly if investigating the compound's redox properties or for achieving lower detection limits in complex matrices.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. epa.gov For instance, in a synthesis involving the acylation of 3-aminobenzoic acid with cinnamoyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.
The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is selected to achieve a good separation between the starting materials, the product, and any byproducts. rsc.org The ratio of the solvents is optimized to ensure the retention factor (Rf) of the product is in an ideal range (typically 0.3-0.5) for effective separation. Visualization of the spots on the TLC plate is readily achieved under UV light due to the fluorescent nature of the aromatic rings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, stemming from the presence of the carboxylic acid and amide functional groups. Therefore, chemical derivatization is a necessary prerequisite for GC-MS analysis. shimadzu.comnih.gov This process involves converting the polar -COOH and -NH- groups into less polar, more volatile derivatives. Common derivatization strategies include esterification of the carboxylic acid (e.g., to its methyl ester) and silylation of both the carboxylic acid and the amide proton. nih.gov
Once derivatized, GC-MS can be a powerful tool for impurity profiling. unar.ac.idphcogj.com The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and structural elucidation of trace-level volatile or semi-volatile impurities that may not be resolved by HPLC. nih.gov The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, confirming its molecular weight and structural features.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. mdpi.comscielo.br Both ¹H and ¹³C NMR spectra provide a wealth of information.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the two aromatic rings, the vinyl protons of the cinnamoyl group, and the amide and carboxylic acid protons. The coupling patterns (splitting) between adjacent protons would help to confirm their relative positions. For example, the vinyl protons would appear as doublets with a characteristic coupling constant for a trans configuration.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. hmdb.calibretexts.org The chemical shifts of the carbon signals are indicative of their electronic environment. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic rings, and the vinyl carbons. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~13.0 | Carboxylic Acid (C=O) | ~168 |
| Amide (-NH-) | ~10.3 | Amide (C=O) | ~165 |
| Aromatic Protons | 7.2 - 8.2 | Aromatic Carbons | 120 - 140 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. researchgate.netdergipark.org.tr The FTIR spectrum is a plot of infrared intensity versus wavenumber and shows absorption bands corresponding to the vibrations of specific bonds within the molecule. core.ac.ukspectroscopyonline.com
The spectrum of this compound would be expected to show several characteristic absorption bands. A very broad peak in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. spectroscopyonline.comnist.gov The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, with distinct peaks for the carboxylic acid C=O (around 1700 cm⁻¹) and the amide C=O (around 1650 cm⁻¹). spectroscopyonline.com Other key absorptions would include C=C stretching for the aromatic rings and the alkene group, and C-H stretching vibrations. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Amide | N-H Stretch | ~3300 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Alkene / Aromatic | C=C Stretch | 1640 - 1500 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the structural elucidation and identification of novel compounds, including derivatives of aromatic amino acids like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy, typically within 5 ppm. This precision allows for the determination of the elemental composition of a molecule from its exact mass, significantly enhancing confidence in its identification.
In the analysis of this compound, HRMS would be employed to obtain a high-resolution full-scan mass spectrum. This would yield a highly accurate mass measurement of the precursor ion, which can then be used to confirm its elemental formula (C₁₆H₁₃NO₃). Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) capabilities allows for the detailed study of fragmentation patterns. By inducing fragmentation of the precursor ion and analyzing the resulting product ions with high mass accuracy, researchers can piece together the compound's structure.
For this compound, the fragmentation in HRMS is expected to occur at the amide bond, which is a common and predictable fragmentation pathway for N-acyl aromatic amino acids. This would likely result in characteristic fragment ions corresponding to the cinnamoyl and aminobenzoic acid moieties. The high resolution of the measurement for both precursor and product ions is crucial for distinguishing between isobaric interferences, which are compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex samples.
A theoretical HRMS fragmentation pattern for this compound is presented in the table below, illustrating the expected high-accuracy mass-to-charge ratios (m/z) for key fragments.
| Theoretical Fragment | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₁₆H₁₄NO₃⁺ | 268.0968 |
| Cinnamoyl cation | C₉H₇O⁺ | 131.0491 |
| Aminobenzoic acid fragment | C₇H₇NO₂⁺ | 137.0471 |
This interactive table provides a summary of potential high-resolution mass spectrometry fragments of this compound.
Advanced Techniques for Quantitative Analysis and Bioanalytical Applications
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of compounds in complex matrices such as environmental samples, plant tissues, and animal tissues (excluding human samples). The technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.
For the analysis of this compound, an LC-MS/MS method would involve chromatographic separation on a reversed-phase column, such as a C18 column, to separate it from other components in the matrix. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve ionization efficiency.
Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process of monitoring specific precursor-to-product ion transitions provides exceptional selectivity, minimizing interference from the sample matrix.
An example of LC-MS/MS parameters that could be developed for the analysis of this compound in a complex matrix like plant extract is detailed in the table below.
| Parameter | Value |
| Chromatography Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 268.1 |
| Product Ion 1 (m/z) | 131.1 (Quantitative) |
| Product Ion 2 (m/z) | 103.1 (Qualitative) |
This interactive table outlines a potential set of parameters for an LC-MS/MS method for the detection of this compound.
The development and validation of an LC-MS/MS method for this compound are critical to ensure the reliability and accuracy of research findings. The validation process is typically conducted according to established guidelines and involves assessing several key parameters.
Linearity: The method's linearity would be evaluated by analyzing a series of calibration standards at different concentrations. The response should be linear over a defined range, with a correlation coefficient (r²) of ≥0.99 being desirable.
Precision and Accuracy: Precision is assessed by repeatedly analyzing quality control (QC) samples at low, medium, and high concentrations within the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the true concentration. For bioanalytical methods, precision is often expected to be within 15% relative standard deviation (RSD), and accuracy within ±15% of the nominal value.
Recovery and Matrix Effect: Recovery experiments are performed to evaluate the efficiency of the sample extraction process. The matrix effect is assessed to determine if components of the sample matrix suppress or enhance the ionization of the analyte, which could affect the accuracy of quantification.
Stability: The stability of this compound is tested under various conditions that samples might experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
A summary of typical validation parameters and acceptance criteria for a bioanalytical method for a compound analogous to this compound is presented in the following table.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
This interactive table provides a summary of typical method validation parameters and their acceptance criteria for research applications.
Future Research Directions and Translational Opportunities for 3 Cinnamamidobenzoic Acid Non Human Specific
The unique structural framework of 3-cinnamamidobenzoic acid, which combines elements of both cinnamic acid and aminobenzoic acid, presents a compelling scaffold for further scientific investigation. Future research focused on non-human systems could unlock its potential in various fields by exploring novel derivatives, identifying new biological targets, and investigating diverse applications.
Q & A
Q. What experimental conditions are critical for ensuring the stability of 3-cinnamamidobenzoic acid during storage and handling?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column (acetonitrile/0.1% formic acid gradient). Adjust pH to 6–7 in aqueous solutions to avoid hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or DFT) predict the interaction of this compound with biological targets such as COX-2 or NADPH oxidase?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: 1PXX for COX-2). Validate binding poses with MD simulations (GROMACS).
- Use DFT (B3LYP/6-311++G(d,p)) to calculate electrostatic potential surfaces, identifying regions prone to nucleophilic/electrophilic interactions .
- Key Parameters :
| Parameter | Target Value |
|---|---|
| Binding affinity (ΔG) | ≤ –7.0 kcal/mol |
| H-bond interactions | ≥ 2 |
Q. What strategies resolve contradictions in dose-response data for this compound across different cell lines?
- Methodology :
- Apply hierarchical clustering to group cell lines by sensitivity (e.g., IC₅₀ values). Use mixed-effects models to account for nested data (e.g., technical replicates within biological replicates) .
- Validate mechanisms via knockdown/overexpression of putative targets (e.g., PTEN/PI3K pathway) in resistant vs. sensitive lines .
Q. How can researchers design multi-omics studies to elucidate the metabolic fate of this compound in mammalian systems?
- Methodology :
- Combine untargeted metabolomics (LC-QTOF-MS) with transcriptomics (RNA-seq) to map metabolite-pathway correlations.
- Use isotopic labeling (¹³C-cinnamic acid precursor) to track incorporation into downstream metabolites .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
